molecular formula C16H12O4 B13133876 6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione CAS No. 228574-06-9

6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione

Cat. No.: B13133876
CAS No.: 228574-06-9
M. Wt: 268.26 g/mol
InChI Key: QWSAQDJMTLEQMQ-UHFFFAOYSA-N
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Description

6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi. This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and methyl groups attached to the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene derivatives.

    Hydroxylation: Introduction of the hydroxyl group at the 6th position.

    Methoxylation: Introduction of the methoxy group at the 1st position.

    Methylation: Introduction of the methyl group at the 2nd position.

    Oxidation: Formation of the quinone structure at the 9th and 10th positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and methylation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the quinone structure to hydroquinone.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins.

    Pathways: Involved in oxidative stress response, apoptosis, and other cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-6-methylanthracene-9,10-dione
  • 2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione
  • 5-Hydroxy-2-methylanthraquinone

Uniqueness

6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and methyl groups makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-hydroxy-1-methoxy-2-methylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-8-3-5-11-13(16(8)20-2)15(19)10-6-4-9(17)7-12(10)14(11)18/h3-7,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSAQDJMTLEQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660094
Record name 6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228574-06-9
Record name 6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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